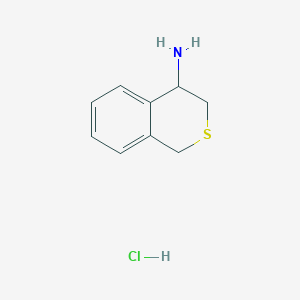
2-Chloro-2,2-Difluoro-1-(4-Morpholinyl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) is a chemical compound that belongs to the morpholine family. Morpholine is an organic chemical compound that features both amine and ether functional groups. The presence of these functional groups makes morpholine derivatives versatile in various chemical reactions and applications. The specific compound, 4-(chlorodifluoroacetyl)morpholine, is characterized by the substitution of a chlorodifluoroacetyl group at the fourth position of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chlorodifluoroacetyl)morpholine typically involves the reaction of morpholine with chlorodifluoroacetic acid or its derivatives. One common method is the acylation of morpholine using chlorodifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the acyl chloride.
Industrial Production Methods
Industrial production of 4-(chlorodifluoroacetyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(chlorodifluoroacetyl)morpholine undergoes various chemical reactions typical of morpholine derivatives. These include:
Nucleophilic Substitution: The chlorodifluoroacetyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorodifluoroacetyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidodifluoroacetyl)morpholine, while oxidation with hydrogen peroxide would produce the corresponding N-oxide.
Scientific Research Applications
4-(chlorodifluoroacetyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(chlorodifluoroacetyl)morpholine involves its interaction with specific molecular targets. The chlorodifluoroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the chlorodifluoroacetyl group.
4-(Trifluoroacetyl)morpholine: A similar compound with a trifluoroacetyl group instead of chlorodifluoroacetyl.
4-(Acetyl)morpholine: A simpler derivative with an acetyl group.
Uniqueness
4-(chlorodifluoroacetyl)morpholine is unique due to the presence of the chlorodifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
121412-23-5 |
|---|---|
Molecular Formula |
C6H8ClF2NO2 |
Molecular Weight |
199.58 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H8ClF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 |
InChI Key |
KHQMSGPROFTABL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
Canonical SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
Synonyms |
Morpholine, 4-(chlorodifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


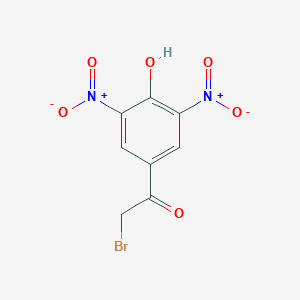



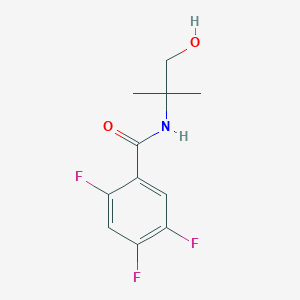

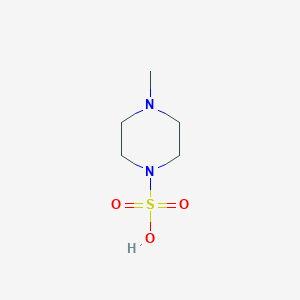
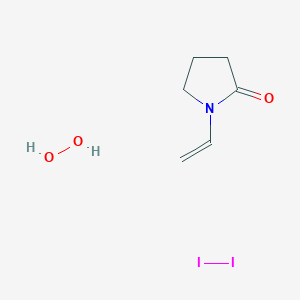

![3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B50066.png)


